molecular formula C12H5Cl5 B1194006 2,2',3,4',6-Pentachlorobiphenyl CAS No. 68194-05-8

2,2',3,4',6-Pentachlorobiphenyl

Cat. No.: B1194006
CAS No.: 68194-05-8
M. Wt: 326.4 g/mol
InChI Key: CXKIGWXPPVZSQK-UHFFFAOYSA-N
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Description

2,2’,3,4’,6-Pentachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs), which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability, non-flammability, and insulating properties. their production was banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .

Biochemical Analysis

Biochemical Properties

2,2’,3,4’,6-Pentachlorobiphenyl plays a significant role in biochemical reactions, primarily through its interactions with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, leading to the formation of hydroxylated metabolites . These interactions can result in the activation or inhibition of these enzymes, affecting the metabolism of other compounds within the body. Additionally, 2,2’,3,4’,6-Pentachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and the induction of detoxification enzymes .

Cellular Effects

2,2’,3,4’,6-Pentachlorobiphenyl has been shown to exert various effects on different cell types and cellular processes. In neuronal cells, this compound can disrupt cell signaling pathways, leading to altered neurotransmitter release and impaired synaptic function . In hepatocytes, 2,2’,3,4’,6-Pentachlorobiphenyl can induce oxidative stress, resulting in cellular damage and apoptosis . Furthermore, this compound has been found to influence gene expression, particularly genes involved in detoxification and stress response pathways . These effects can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of 2,2’,3,4’,6-Pentachlorobiphenyl involves several key interactions at the molecular level. This compound can bind to the aryl hydrocarbon receptor (AhR), leading to the translocation of the receptor to the nucleus and subsequent changes in gene expression . Additionally, 2,2’,3,4’,6-Pentachlorobiphenyl can inhibit or activate cytochrome P450 enzymes, affecting the metabolism of other compounds and leading to the formation of reactive metabolites . These interactions can result in oxidative stress, DNA damage, and alterations in cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,4’,6-Pentachlorobiphenyl can change over time due to its stability and potential for degradation. Studies have shown that this compound can persist in biological tissues for extended periods, leading to long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to 2,2’,3,4’,6-Pentachlorobiphenyl can result in cumulative oxidative stress, cellular damage, and changes in gene expression . These long-term effects can have significant implications for the health of exposed organisms.

Dosage Effects in Animal Models

The effects of 2,2’,3,4’,6-Pentachlorobiphenyl in animal models can vary depending on the dosage administered. At low doses, this compound may induce mild oxidative stress and changes in gene expression without causing significant cellular damage . At higher doses, 2,2’,3,4’,6-Pentachlorobiphenyl can lead to severe oxidative stress, cellular apoptosis, and tissue damage . Threshold effects have been observed, where the toxic effects of the compound become more pronounced at specific dosage levels . Additionally, high doses of 2,2’,3,4’,6-Pentachlorobiphenyl can result in adverse effects such as hepatotoxicity and neurotoxicity .

Metabolic Pathways

2,2’,3,4’,6-Pentachlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. This compound can be metabolized to form hydroxylated metabolites, which can further undergo conjugation reactions to form glucuronides and sulfates . These metabolic transformations can affect the compound’s bioavailability, toxicity, and overall impact on metabolic flux and metabolite levels . Additionally, 2,2’,3,4’,6-Pentachlorobiphenyl can influence the activity of other enzymes and cofactors involved in detoxification and stress response pathways .

Transport and Distribution

The transport and distribution of 2,2’,3,4’,6-Pentachlorobiphenyl within cells and tissues are influenced by its lipophilic nature and interactions with transporters and binding proteins. This compound can accumulate in lipid-rich tissues, such as adipose tissue and the brain, leading to prolonged exposure and potential toxicity . Additionally, 2,2’,3,4’,6-Pentachlorobiphenyl can interact with transport proteins, such as albumin and lipoproteins, affecting its distribution and localization within the body . These interactions can influence the compound’s bioavailability and overall impact on cellular function.

Subcellular Localization

The subcellular localization of 2,2’,3,4’,6-Pentachlorobiphenyl can affect its activity and function within cells. This compound has been shown to localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other detoxification proteins . Additionally, 2,2’,3,4’,6-Pentachlorobiphenyl can accumulate in mitochondria, leading to oxidative stress and mitochondrial dysfunction . The targeting of specific subcellular compartments can influence the compound’s overall impact on cellular processes and contribute to its toxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,4’,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is usually conducted at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at specific positions on the biphenyl rings .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,2’,3,4’,6-Pentachlorobiphenyl, was historically achieved through batch chlorination processes. These processes involved the use of large reactors where biphenyl was chlorinated in the presence of a catalyst. The degree of chlorination was controlled by adjusting the reaction time and the amount of chlorine gas introduced .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,4’,6-Pentachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,3,4’,6-Pentachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Its ability to inhibit circadian gene expression and induce oxidative stress distinguishes it from other similar compounds .

Properties

IUPAC Name

1,2,4-trichloro-3-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-6-1-2-7(10(16)5-6)11-8(14)3-4-9(15)12(11)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKIGWXPPVZSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=CC(=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073608
Record name 2,2',3,4',6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68194-05-8
Record name 2,2',3,4',6-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4',6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4',6-Pentachlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2',3,4',6-PENTACHLOROBIPHENYL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the chirality of PCB 91 important in the context of its metabolism and toxicity?

A: PCB 91 is a chiral molecule, meaning it exists as two non-superimposable mirror images called atropisomers. These atropisomers, while chemically similar, can exhibit different biological activities. Research has shown that human cytochrome P450 enzymes, primarily CYP2A6 and CYP2B6, metabolize the atropisomers of PCB 91 at different rates, leading to an enrichment of specific atropisomers of its hydroxylated metabolites (OH-PCBs). [, ] This atropselective metabolism is important because the OH-PCB metabolites are also potentially toxic, and their enantiomeric ratios in the body may influence their overall toxicity. [, ]

Q2: What is a 1,2-shift product and why is its formation during PCB 91 metabolism significant?

A: A 1,2-shift product, in the context of PCB metabolism, refers to the formation of an OH-PCB where the hydroxyl group is located on a carbon adjacent to the original position of a chlorine atom. This is unexpected because typical PCB metabolism favors direct hydroxylation of the aromatic ring. In the case of PCB 91, the 1,2-shift product, 2,2',4,4',6-pentachlorobiphenyl-3-ol (3-100), was identified as the major metabolite in human liver microsomes. [] This unusual metabolic route highlights the complexity of PCB biotransformation and the need for further research to fully understand the toxicological implications of these metabolites.

Q3: How does the metabolism of PCB 91 differ between humans and other species, such as mice and rats?

A: Studies using liver microsomes and tissue slices have revealed significant species-specific differences in the metabolism of PCB 91. For example, while 2,2',3,4',6-pentachlorobiphenyl-5-ol (5-91) is the major metabolite in mice, human liver microsomes primarily produce 3-100 (the 1,2-shift product). [, ] Furthermore, the atropisomeric enrichment of OH-PCBs also varies significantly between species. This highlights the importance of using appropriate animal models when investigating PCB toxicity and extrapolating findings to humans. []

Q4: Beyond hepatic metabolism, has the fate of PCB 91 and its metabolites been studied in other biological systems?

A: While most research focuses on mammalian systems, a study investigating poplar plants demonstrated that these plants can absorb, translocate, and biotransform chiral OH-PCBs, including 5-hydroxy-2,2′,3,4′,6-pentachlorobiphenyl (5-OH-PCB91). [] Interestingly, the study revealed enantioselective biotransformation of 5-OH-PCB95 (a similar metabolite) in poplar, but not 5-OH-PCB91, suggesting complex and congener-specific interactions within plant systems. []

Q5: What transgenic mouse models have been used to study the metabolism of PCB 91 and what are their advantages?

A: Researchers have employed transgenic mouse models with liver-specific deletions of specific genes involved in PCB metabolism. For instance, mice with a liver-specific deletion of the cytochrome P450 reductase (cpr) gene (KO mice) exhibit impaired PCB metabolism. [] These KO mice accumulate significantly higher levels of PCB 91 compared to wild-type mice due to their compromised metabolic capacity. [] Additionally, Cyp2a(4/5)bgs-null and Cyp2f2-null mice have been used to pinpoint the specific roles of CYP2A(4/5)BGS and CYP2F2 enzymes in the atropselective metabolism of PCB 91 and other chiral PCBs. [] These models offer valuable insights into the contribution of specific enzymes to the overall metabolic profile and toxicity of PCBs.

Q6: What are PCB methyl sulfones (MeSO2-PCBs) and how are they relevant to PCB 91 research?

A: MeSO2-PCBs are lipophilic metabolites of PCBs that exhibit unique tissue retention properties. While not directly derived from PCB 91, research on related congeners like PCB 91, PCB 132, and PCB 149, demonstrates the enantioselective formation of MeSO2-PCBs. [] This suggests that the chirality of the parent PCB can influence the enantiomeric composition of these persistent metabolites, potentially impacting their long-term toxicity and accumulation in tissues.

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